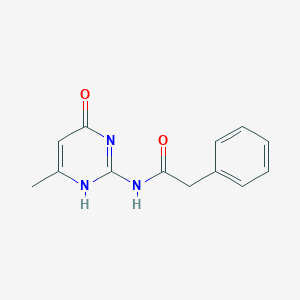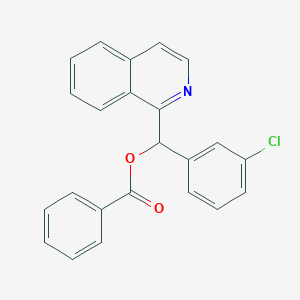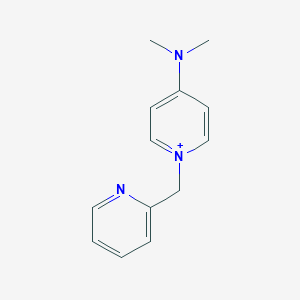![molecular formula C34H33N3O8 B280542 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate varies depending on its application. In anticancer studies, the compound has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In antimicrobial studies, the compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In drug delivery systems, the compound acts as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have low toxicity and high biocompatibility, making it a suitable candidate for biomedical applications. It has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, making it a valuable tool for researchers. However, the synthesis method of the compound is complex and requires expertise, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of novel drug delivery systems using the compound as a carrier. Another potential direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to explore the compound's potential therapeutic benefits in various diseases.
In conclusion, this compound is a complex chemical compound with potential applications in various fields of scientific research. Its synthesis method is complex, but its versatility makes it a valuable tool for researchers. Further research is needed to explore its potential therapeutic benefits and develop new applications for the compound.
Métodos De Síntesis
The synthesis method of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a series of chemical reactions that require expertise and precision. The synthesis process involves the condensation of ethyl acetoacetate, 4-acetylamino phenol, and cinnamaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 3-nitrobenzoyl chloride to produce the final product. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C34H33N3O8 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
3-O-[2-(4-acetamidophenoxy)ethyl] 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H33N3O8/c1-22-30(33(39)44-18-8-11-25-9-5-4-6-10-25)32(26-12-7-13-28(21-26)37(41)42)31(23(2)35-22)34(40)45-20-19-43-29-16-14-27(15-17-29)36-24(3)38/h4-17,21,32,35H,18-20H2,1-3H3,(H,36,38)/b11-8+ |
Clave InChI |
UFIBXKSKPRLZFQ-DHZHZOJOSA-N |
SMILES isomérico |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)

![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)

![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)
![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)

![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)

![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
